6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
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Overview
Description
6-(2,3-Dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a chemical compound belonging to the class of dibenzazepines. This compound is characterized by its unique structure, which includes a dibenzoazepine core substituted with a 2,3-dichlorophenyl group. Dibenzazepines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves the following steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through intramolecular cyclization reactions.
Introduction of the 2,3-Dichlorophenyl Group: The 2,3-dichlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,3-Dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-dibenz[c,e]azepine: A structurally similar compound with different substituents.
2,3-Dichlorophenylpiperazine: Another compound with a dichlorophenyl group but a different core structure.
Uniqueness
6-(2,3-Dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is unique due to its specific substitution pattern and the presence of both the dibenzoazepine core and the dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(2,3-dichlorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO2/c21-16-10-5-11-17(18(16)22)23-19(24)14-8-3-1-6-12(14)13-7-2-4-9-15(13)20(23)25/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBXHSSTVHLVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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